molecular formula C18H14FN3O2S B2666375 3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide CAS No. 478246-51-4

3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B2666375
CAS No.: 478246-51-4
M. Wt: 355.39
InChI Key: LAPDOTPPPDQRQY-SRZZPIQSSA-N
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Description

3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C18H14FN3O2S and its molecular weight is 355.39. The purity is usually 95%.
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Biological Activity

3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide is a complex organic compound with significant potential in biological applications. Its unique structural features, including a thiophene ring, a methoxy group, and a pyridine moiety, suggest diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H14FN3O2S, with a molecular weight of 355.39 g/mol. The presence of multiple functional groups allows for various interactions with biological targets, making it an interesting candidate for pharmacological research.

Structural Features

FeatureDescription
Thiophene Ring Five-membered ring structure
Methoxy Group -OCH₃ substituent
Pyridine Moiety Nitrogen-containing aromatic ring
Fluorophenyl Group Substituted phenyl ring with F

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines. For example, compounds with thiophene and pyridine moieties demonstrated significant cytotoxic effects against A549 lung cancer cells, with IC50 values reported between 0.75 µM to 4.21 µM .
  • Antimicrobial Activity : The compound's structural similarities with known antimicrobial agents suggest potential antibacterial and antifungal properties. Compounds containing thiophene and fluorophenyl groups have been documented to exhibit activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Anti-inflammatory Properties : Related compounds have been evaluated for their anti-inflammatory effects, showing promise in reducing inflammatory markers in vitro and in vivo .

Case Studies

Several studies have assessed the biological activity of related compounds:

  • Xia et al. (2022) reported on a series of thiophene derivatives that showed significant growth inhibition in cancer cell lines, emphasizing the role of structural modifications on biological efficacy .
  • Fan et al. (2022) synthesized pyrazole-linked derivatives that exhibited cytotoxicity against A549 cell lines without inducing apoptosis, highlighting the importance of structural diversity in therapeutic applications .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Various techniques such as molecular docking studies and binding affinity assays are employed to elucidate these interactions.

Key Interaction Studies

StudyMethodologyFindings
Molecular DockingSimulated binding interactionsHigh affinity for cancer targets
Binding Affinity AssaysIn vitro testingSignificant inhibition observed

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-N-[(E)-pyridin-4-ylmethylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c19-15-3-1-14(2-4-15)12-24-16-7-10-25-17(16)18(23)22-21-11-13-5-8-20-9-6-13/h1-11H,12H2,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPDOTPPPDQRQY-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN=CC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(SC=C2)C(=O)N/N=C/C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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